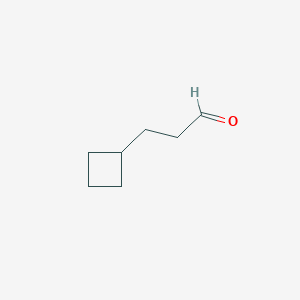

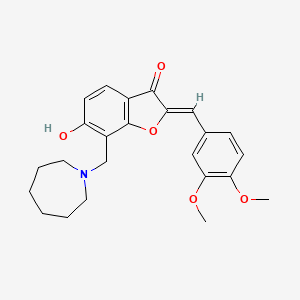

![molecular formula C24H21N3O3S B2976324 N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide CAS No. 1252369-40-6](/img/structure/B2976324.png)

N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide” is a synthetic compound that has been studied for its potential antimicrobial properties . It is part of a larger family of compounds that have been synthesized as potential chemotherapeutic agents .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps with acceptable reaction procedures and quantitative yields. The structural elucidation of the prepared derivatives is achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide derivatives have been studied for their potential anticancer effects. Dibenzenesulfonamides, with a similar chemical structure, were synthesized to develop new anticancer drug candidates. These compounds showed cytotoxicity towards various tumor cell lines and were found to induce apoptosis and autophagy pathways in cancer cells. Additionally, they effectively inhibited tumor-associated carbonic anhydrase IX and XII isoenzymes, suggesting a mechanism for their anticancer activity (Gul et al., 2018).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, while not the same compound, provide insight into the role sulfonamides can play in cancer treatment. These complexes were found to bind to DNA and show anticancer activity through DNA cleavage and apoptosis induction in human tumor cells. The study highlights the importance of the sulfonamide derivative in determining the type of interaction with DNA and the subsequent biological activity (González-Álvarez et al., 2013).

Antimycobacterial Agents

Compounds related to N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide have been evaluated for their potential as antimycobacterial agents. Specifically, 2,4-dinitrophenylsulfonamides with cysteine-activated sulfur dioxide (SO₂) release profiles showed promising activity against Mycobacterium tuberculosis, with one of the compounds exhibiting higher potency than the clinical agent isoniazid. This indicates a potential application in treating tuberculosis through a novel mechanism involving SO₂ release (Malwal et al., 2012).

Fluorescent Probing for Glutathione

A novel fluorescent probe based on a sulfonamide derivative was developed for the highly sensitive and selective detection of glutathione in biological samples. This probe's mechanism relies on the cleavage of the 2,4-dinitrobenzenesulfoyl moiety by glutathione, enabling its detection. This application demonstrates the compound's potential utility in biochemical assays and medical diagnostics (Wang et al., 2013).

Eigenschaften

IUPAC Name |

N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c1-26(31(29,30)23-15-9-8-12-20(23)18-28)16-21-17-27(22-13-6-3-7-14-22)25-24(21)19-10-4-2-5-11-19/h2-15,17-18H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGJNYFQAZECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

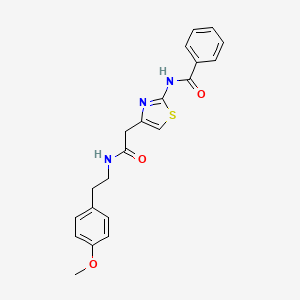

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2976243.png)

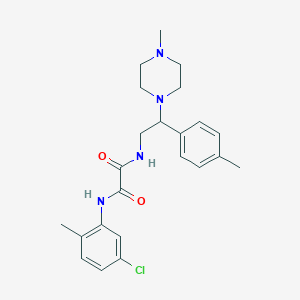

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

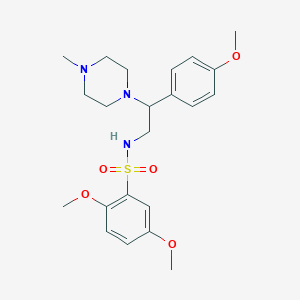

![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2976251.png)

![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)